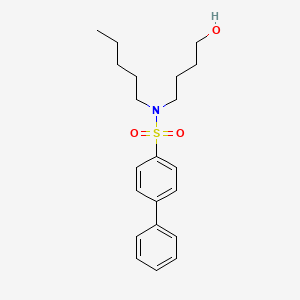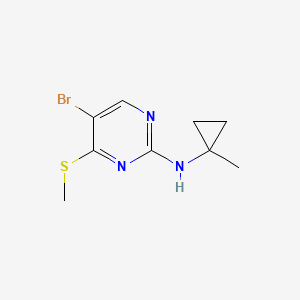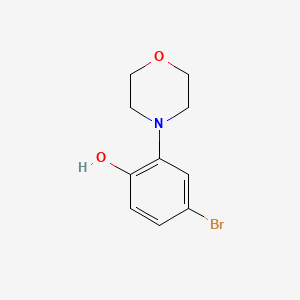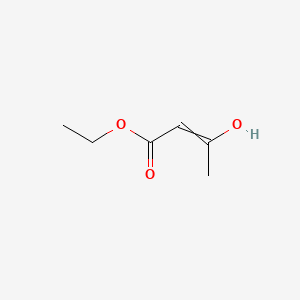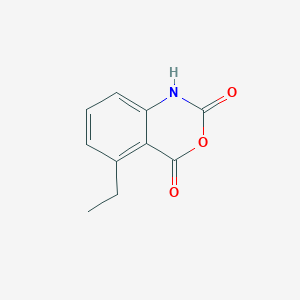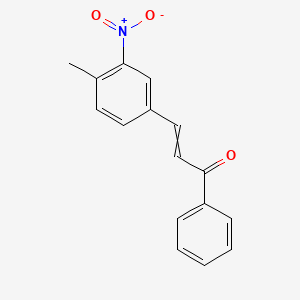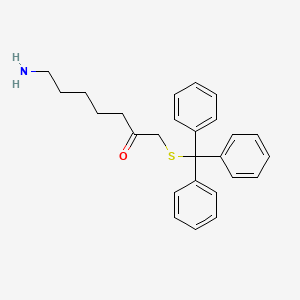![molecular formula C17H15NO4 B8538523 methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate](/img/structure/B8538523.png)
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate is a complex organic compound with a unique structure that combines a pyridine ring with a cyclopentane ring
Vorbereitungsmethoden
The synthesis of methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol and a suitable catalyst.
Formation of the cyclopentane ring: This can be done through a series of cyclization reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature.
Wissenschaftliche Forschungsanwendungen
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate: This compound has a similar structure but differs in the position of the benzyloxy group.
Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[d]pyridine-6-carboxylate: This compound also has a similar structure but differs in the position of the cyclopentane ring.
Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[e]pyridine-6-carboxylate: This compound has a similar structure but differs in the position of the ester group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H15NO4 |
|---|---|
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-21-17(20)14-7-12-9-18-15(8-13(12)16(14)19)22-10-11-5-3-2-4-6-11/h2-6,8-9,14H,7,10H2,1H3 |
InChI-Schlüssel |
YOPWLOZZIKJLFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2=CN=C(C=C2C1=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
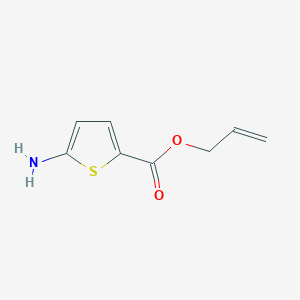
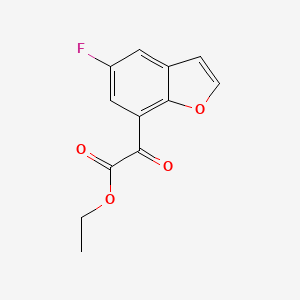
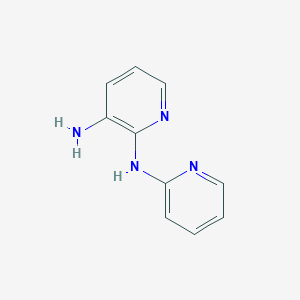

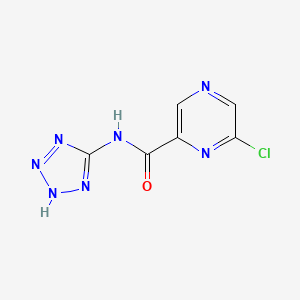
![N-(3H-imidazo[4,5-c]pyridin-2-yl)propane-1,3-diamine](/img/structure/B8538471.png)
